molecular formula C13H18ClN3O B7584382 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one

1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No. B7584382
M. Wt: 267.75 g/mol
InChI Key: DBFRRRUKERQXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one, also known as CDP, is a novel research chemical that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a synthetic compound that belongs to the class of benzodiazepines and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with GABA receptors, which are responsible for the regulation of neuronal excitability. 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one binds to the benzodiazepine site of the GABA receptor, leading to an increase in the affinity of GABA for the receptor. This results in the potentiation of GABAergic neurotransmission, leading to the anxiolytic, sedative, and anticonvulsant effects observed with 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one.
Biochemical and Physiological Effects:
1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been found to exhibit various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been found to modulate the activity of GABA receptors, leading to the potentiation of GABAergic neurotransmission. Additionally, 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has several advantages for lab experiments, including its high potency, selectivity, and specificity for GABA receptors. Additionally, 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been found to exhibit a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, the limitations of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one include its high cost, limited availability, and potential for abuse.

Future Directions

The potential applications of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one in various fields make it a promising candidate for future research. Some of the future directions for 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one research include the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in the treatment of neurodegenerative disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the safety and toxicity of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one need to be thoroughly investigated to ensure its safe use in scientific research.
In conclusion, 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one is a novel research chemical that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique biochemical and physiological effects, mechanism of action, and potential applications make it a promising candidate for future research.

Synthesis Methods

The synthesis of 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one involves the reaction of 3-chloropyridine-4-carboxaldehyde with 1,4-diazepane in the presence of propan-1-one. The reaction is carried out under controlled conditions and requires specialized equipment and expertise. The purity and yield of the final product depend on various factors such as the reaction conditions, reactant ratios, and purification methods.

Scientific Research Applications

1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, 1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one has also been studied for its potential applications in the field of neuroscience, where it has been found to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability.

properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-2-13(18)17-7-3-6-16(8-9-17)12-4-5-15-10-11(12)14/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFRRRUKERQXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCN(CC1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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